molecular formula C21H16FNO4 B2652709 5-((4-fluorobenzyl)oxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one CAS No. 1021024-37-2

5-((4-fluorobenzyl)oxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one

Cat. No.: B2652709
CAS No.: 1021024-37-2
M. Wt: 365.36
InChI Key: HHMYFGUFXARIMX-UHFFFAOYSA-N
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Description

“5-((4-fluorobenzyl)oxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one” is a synthetic organic compound that features a pyranone core structure substituted with a fluorobenzyl group and an indoline carbonyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-((4-fluorobenzyl)oxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyranone Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Fluorobenzyl Group: This step might involve a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the pyranone core.

    Attachment of the Indoline Carbonyl Group: This could be done through an acylation reaction using an indoline derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indoline moiety.

    Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The fluorobenzyl group could participate in substitution reactions, especially under nucleophilic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    4H-pyran-4-one derivatives: These compounds share the pyranone core and might exhibit similar chemical reactivity.

    Indoline derivatives: Compounds with the indoline structure could have comparable biological activities.

    Fluorobenzyl compounds: These compounds might share similar pharmacokinetic properties due to the presence of the fluorobenzyl group.

Uniqueness

The uniqueness of “5-((4-fluorobenzyl)oxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one” lies in its specific combination of functional groups, which could confer unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-(2,3-dihydroindole-1-carbonyl)-5-[(4-fluorophenyl)methoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FNO4/c22-16-7-5-14(6-8-16)12-26-20-13-27-19(11-18(20)24)21(25)23-10-9-15-3-1-2-4-17(15)23/h1-8,11,13H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMYFGUFXARIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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